molecular formula C9H7F3O3 B15222923 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid

2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid

Cat. No.: B15222923
M. Wt: 220.14 g/mol
InChI Key: GVAMHRTXVXJBBJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is an organic compound that features both difluoromethoxy and fluorophenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetic acid backbone. Common synthetic routes may include:

    Halogenation: Introduction of fluorine atoms via halogenation reactions.

    Methoxylation: Introduction of the methoxy group, followed by fluorination to achieve the difluoromethoxy group.

    Coupling Reactions: Use of coupling reactions to attach the fluorophenyl group to the acetic acid backbone.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include:

    Catalytic Processes: Use of catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Techniques to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique chemical properties.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)-2-(4-fluorophenyl)acetic acid: Lacks the difluoromethoxy group.

    2-(Difluoromethoxy)-2-phenylacetic acid: Lacks the fluorine on the phenyl ring.

    2-(Difluoromethoxy)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine on the phenyl ring.

Uniqueness

2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-(difluoromethoxy)-2-(4-fluorophenyl)acetic acid

InChI

InChI=1S/C9H7F3O3/c10-6-3-1-5(2-4-6)7(8(13)14)15-9(11)12/h1-4,7,9H,(H,13,14)

InChI Key

GVAMHRTXVXJBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)OC(F)F)F

Origin of Product

United States

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